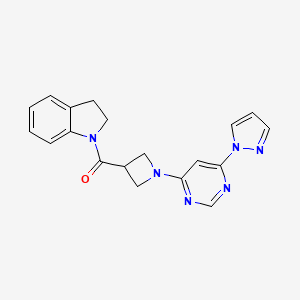
(1-(6-(1H-吡唑-1-基)嘧啶-4-基)氮杂环丁烷-3-基)(吲哚啉-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, an azetidine ring, and an indoline ring. These functional groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring system or functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .科学研究应用
当然!以下是关于化合物“(1-(6-(1H-吡唑-1-基)嘧啶-4-基)氮杂环丁烷-3-基)(吲哚啉-1-基)甲酮”,也称为“1-{1-[6-(1H-吡唑-1-基)嘧啶-4-基]氮杂环丁烷-3-羰基}-2,3-二氢-1H-吲哚”的科学研究应用的全面分析。
抗癌研究
该化合物因其抑制参与癌细胞增殖的特定酶和途径的能力而在抗癌研究中显示出潜力。 其结构中吡唑和嘧啶环的存在,通过干扰 DNA 合成和修复机制而有助于其抗癌特性 .
抗病毒应用
该化合物的结构,特别是吡唑部分,与抗病毒活性有关。它可以通过靶向病毒酶或干扰病毒进入宿主细胞来抑制病毒复制。 这使得它成为开发针对各种病毒感染的治疗方法的有希望的候选者 .
抗炎剂
研究表明,该化合物可以作为抗炎剂。已知吡唑和吲哚环可调节炎症通路,减少促炎细胞因子和介质的产生。 这种应用与治疗慢性炎症性疾病尤其相关 .
抗菌特性
该化合物已证明具有抗菌特性,使其在开发新型抗生素方面有用。 它破坏细菌细胞壁合成和抑制细菌酶的能力有助于其对抗多种细菌病原体的有效性 .
神经保护作用
研究表明,该化合物可能具有神经保护作用,可能对治疗神经退行性疾病有用。 已知吲哚部分与神经受体和酶相互作用,提供针对氧化应激和神经元损伤的保护 .
抗氧化活性
该化合物表现出抗氧化活性,这有利于防止细胞中的氧化应激相关损伤。 这种特性对于开发治疗氧化应激起重要作用的疾病的疗法至关重要,例如心血管疾病和衰老 .
抗糖尿病研究
该化合物的结构使其能够与参与葡萄糖代谢的酶相互作用,使其成为抗糖尿病研究的候选者。 它可以帮助调节血糖水平并改善胰岛素敏感性,这对控制糖尿病至关重要 .
杀虫应用
该化合物具有潜在的杀虫特性,特别是针对昆虫的鱼尼丁受体。 这使其成为开发新型杀虫剂以控制农业害虫种群的宝贵候选者 .
这些应用突出了“(1-(6-(1H-吡唑-1-基)嘧啶-4-基)氮杂环丁烷-3-基)(吲哚啉-1-基)甲酮”在各个科学研究领域的通用性和潜力。
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . Pyrazole derivatives, another component of this compound, have been found to interact with estrogen receptors alpha and beta, and alcohol dehydrogenase 1C .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that the compound may affect the biochemical pathways related to these biological activities.
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives have been studied, and it’s known that they interact with several targets in the human body . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Indole derivatives are known to possess various biological activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It’s known that the synthesis of indole derivatives can be influenced by various factors, including temperature and the presence of certain catalysts . This suggests that environmental factors may also influence the action of this compound.
安全和危害
未来方向
属性
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-19(24-9-6-14-4-1-2-5-16(14)24)15-11-23(12-15)17-10-18(21-13-20-17)25-8-3-7-22-25/h1-5,7-8,10,13,15H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMJYVJFOXPCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2507534.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2507535.png)

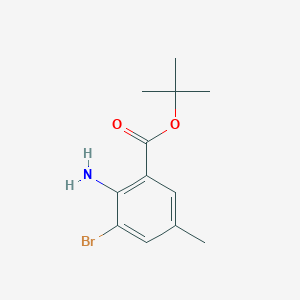
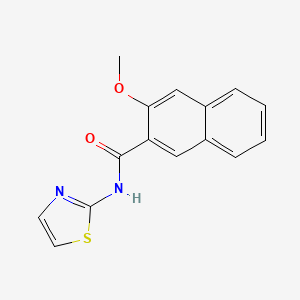
![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)
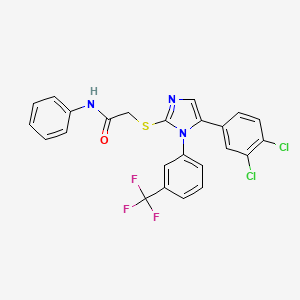
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid](/img/structure/B2507543.png)
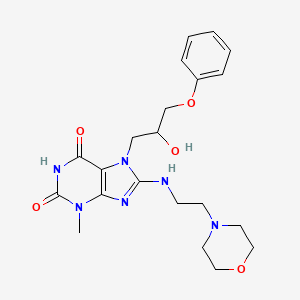
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)
